molecular formula C9H7BrF2O2 B12854916 Methyl 3-bromo-2-(difluoromethyl)benzoate

Methyl 3-bromo-2-(difluoromethyl)benzoate

Cat. No.: B12854916
M. Wt: 265.05 g/mol
InChI Key: QUDFVENRRLDNBW-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-(difluoromethyl)benzoate: is an organic compound with the molecular formula C9H7BrF2O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and difluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination: The synthesis of methyl 3-bromo-2-(difluoromethyl)benzoate typically begins with the bromination of methyl benzoate. This involves the reaction of methyl benzoate with bromine in the presence of a catalyst such as iron(III) bromide to yield methyl 3-bromobenzoate.

Industrial Production Methods:

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

    Organic Synthesis: Methyl 3-bromo-2-(difluoromethyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of methyl 3-bromo-2-(difluoromethyl)benzoate is primarily based on its ability to participate in various chemical reactions due to the presence of reactive bromine and difluoromethyl groups. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The exact pathways and molecular targets depend on the specific application and the nature of the reactions involved .

Comparison with Similar Compounds

Uniqueness:

Methyl 3-bromo-2-(difluoromethyl)benzoate is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct reactivity and properties. This makes it a versatile compound in organic synthesis and other applications .

Properties

Molecular Formula

C9H7BrF2O2

Molecular Weight

265.05 g/mol

IUPAC Name

methyl 3-bromo-2-(difluoromethyl)benzoate

InChI

InChI=1S/C9H7BrF2O2/c1-14-9(13)5-3-2-4-6(10)7(5)8(11)12/h2-4,8H,1H3

InChI Key

QUDFVENRRLDNBW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Br)C(F)F

Origin of Product

United States

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